N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15639741
InChI: InChI=1S/C17H14N4OS2/c1-11-6-2-3-7-12(11)18-15(22)10-23-16-19-20-17-21(16)13-8-4-5-9-14(13)24-17/h2-9H,10H2,1H3,(H,18,22)
SMILES:
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.5 g/mol

N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC15639741

Molecular Formula: C17H14N4OS2

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide -

Specification

Molecular Formula C17H14N4OS2
Molecular Weight 354.5 g/mol
IUPAC Name N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Standard InChI InChI=1S/C17H14N4OS2/c1-11-6-2-3-7-12(11)18-15(22)10-23-16-19-20-17-21(16)13-8-4-5-9-14(13)24-17/h2-9H,10H2,1H3,(H,18,22)
Standard InChI Key MDIURTPUISDMBI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Introduction

Structural Characteristics and Molecular Configuration

Molecular Identity and Nomenclature

N-(2-methylphenyl)-2-([1,2,] triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide (CAS: 2383929; PubChem CID: 2383929) is defined by the molecular formula C₁₇H₁₄N₄OS₂ and a molecular weight of 354.5 g/mol . Its IUPAC name systematically describes the fusion of a 1,2,4-triazolo[3,4-b]benzothiazole system with an N-(2-methylphenyl)acetamide group via a sulfanyl linker. The canonical SMILES string (CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3) encodes the spatial arrangement of its heterocyclic core and substituents .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous benzothiazole-acetamide derivatives reveal critical structural insights. For example, the closely related compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide exhibits a dihedral angle of 75.5° between its benzene and benzothiazole planes, with the acetamide group twisted 47.7° relative to the aromatic ring . These angular dispositions influence molecular packing through N–H···O hydrogen bonds, as observed in crystal lattices . Computational models predict similar conformational dynamics for N-(2-methylphenyl)-2-( triazolo[3,4-b][1, benzothiazol-3-ylsulfanyl)acetamide, where the triazole ring’s planarity enhances π-π stacking interactions with enzymatic binding pockets .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₄N₄OS₂
Molecular Weight354.5 g/mol
Crystal System (Analog)Monoclinic
Dihedral Angle (Benzothiazole vs. Benzene)75.5°
Hydrogen BondingN–H···O (2.06 Å)

Synthetic Methodologies and Reactivity

Synthesis Pathways

The synthesis of N-(2-methylphenyl)-2-( triazolo[3,4-b][1, benzothiazol-3-ylsulfanyl)acetamide typically involves a multi-step protocol:

  • Formation of Benzothiazole Intermediate: 2-Hydrazinobenzothiazole is treated with formic acid under reflux to yield the triazolo[3,4-b]benzothiazole core .

  • Sulfanyl Acetamide Coupling: The triazolo-benzothiazole intermediate reacts with 2-methylphenyl carbamic chloride in ethanol, facilitating nucleophilic substitution at the sulfanyl group.

This route achieves moderate yields (50–65%) and benefits from scalability, as evidenced by industrial production batches.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by two functional groups:

  • Acetamide Moiety: Susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid and aniline derivatives.

  • Sulfanyl Linker: Participates in nucleophilic substitution reactions, enabling derivatization with alkyl halides or aryl boronic acids.

Table 2: Synthetic Conditions and Outcomes

StepReagents/ConditionsProductYield
Core FormationFormic acid, reflux, 12 hrs Triazolo[3,4-b]benzothiazole60%
Acetamide CouplingEthanol, 80°C, 6 hrsTarget Compound55%
EnzymeIC₅₀ (nM)Selectivity vs. Other PARPsCitation
PARP107.8>100-fold
PARP1289First-in-class
PARP212010-fold over PARP1

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

Modifications to the acetamide or triazole moiety significantly alter pharmacological profiles:

  • 3-Amino Derivatives: Enhance mono-ART inhibition (e.g., PARP10/12) by forming hydrogen bonds with active-site aspartates .

  • Hydroxy Derivatives: Favor poly-ART inhibition (e.g., PARP2) through hydrophobic interactions with nicotinamide-binding pockets .

Crystallographic Comparisons

The title compound’s benzothiazole plane exhibits a 12.3° greater dihedral angle relative to its acetamide group compared to non-triazole analogues, optimizing steric compatibility with PARP catalytic domains .

Future Directions and Concluding Remarks

Therapeutic Development Challenges

While preclinical data are promising, translational hurdles include:

  • Bioavailability Optimization: The compound’s high molecular weight (354.5 g/mol) may limit membrane permeability, necessitating prodrug strategies .

  • Selectivity Refinement: Off-target interactions with PARP1 observed at micromolar concentrations require structural tweaking .

Research Priorities

Future studies should prioritize:

  • In Vivo Efficacy Models: Testing in xenograft cancer models to validate antitumor effects .

  • Combination Therapies: Synergy studies with DNA-damaging agents (e.g., cisplatin) to exploit PARP2 inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator